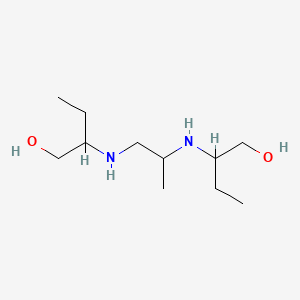
1-Butanol, 2,2'-(propylenediimino)di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 2,2’-(propylenediimino)di- is an organic compound that belongs to the class of alcohols It is characterized by the presence of two butanol groups connected by a propylenediimino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2,2’-(propylenediimino)di- typically involves the reaction of 1-butanol with propylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, which facilitates the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 1-Butanol, 2,2’-(propylenediimino)di- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 2,2’-(propylenediimino)di- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl and amino functional groups in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include butanol derivatives, amines, and carboxylic acids. These products have significant applications in various chemical processes and industries .
Scientific Research Applications
1-Butanol, 2,2’-(propylenediimino)di- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butanol, 2,2’-(propylenediimino)di- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability . The presence of both hydroxyl and amino groups allows it to engage in multiple types of interactions, making it a versatile compound in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Butanol: A primary alcohol with a single hydroxyl group.
2-Butanol: A secondary alcohol with a hydroxyl group on the second carbon.
Propylenediamine: A diamine with two amino groups on a propane backbone.
Uniqueness
1-Butanol, 2,2’-(propylenediimino)di- is unique due to the presence of both hydroxyl and amino functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Properties
CAS No. |
91965-06-9 |
|---|---|
Molecular Formula |
C11H26N2O2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-[2-(1-hydroxybutan-2-ylamino)propylamino]butan-1-ol |
InChI |
InChI=1S/C11H26N2O2/c1-4-10(7-14)12-6-9(3)13-11(5-2)8-15/h9-15H,4-8H2,1-3H3 |
InChI Key |
VIJMCLDEVRPIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC(C)NC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


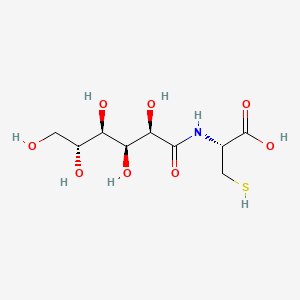
![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)
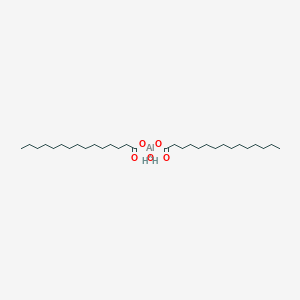


![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

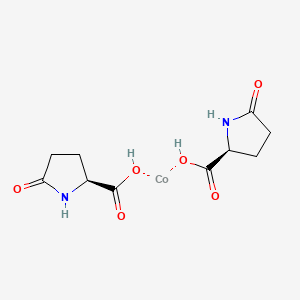
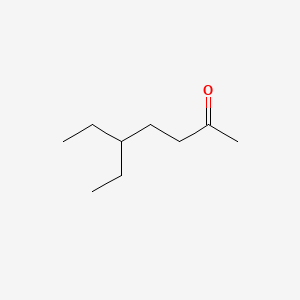
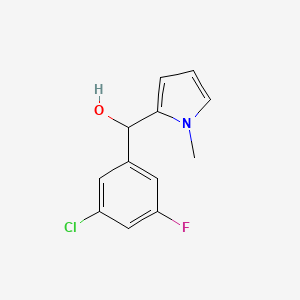

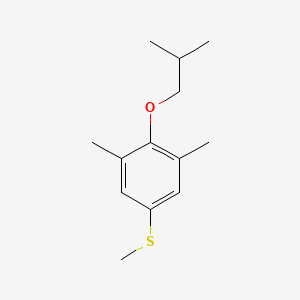
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)

